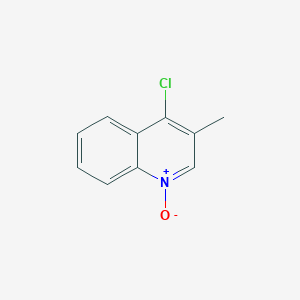

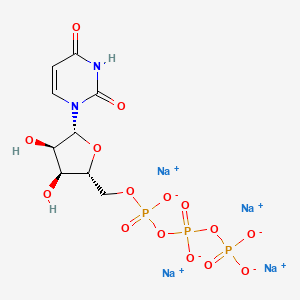

![molecular formula C68H74S4 B3187177 6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene CAS No. 1420071-64-2](/img/structure/B3187177.png)

6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene

Vue d'ensemble

Description

6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene is a complex organic compound . It has been used in the design and synthesis of electron acceptors for high-efficiency organic solar cells .

Synthesis Analysis

The compound has been synthesized and used in the creation of novel fused ring electron acceptors, PDT and PDT-T, for organic solar cells . These acceptors comprise a central donor unit and two flanked acceptor units .Molecular Structure Analysis

The molecular structure of this compound is complex, comprising a central donor unit and two flanked acceptor units . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .Chemical Reactions Analysis

The compound has been used in the creation of novel fused ring electron acceptors, PDT and PDT-T, for organic solar cells . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .Physical And Chemical Properties Analysis

The optical bandgaps of PDT and PDT-T, which include this compound, are 1.59 and 1.44 eV, respectively .Applications De Recherche Scientifique

Organic Solar Cells

This compound has been used in the design and synthesis of novel fused ring electron acceptors for organic solar cells . The compound comprises a central 4,10-bis (hexyloxy)-6,6,12,12-tetrakis (4-hexylphenyl)-6,12-dihydropyreno [1,2- b :6,7- b ′]dithiophene (DDT) donor unit and two flanked 2- (5,6-difluoro-3-oxo-2,3-dihydro-1 H -inden-1-ylidene)malononitrile acceptor units . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .

Photovoltaic Performance

The photovoltaic performance of these two acceptors was investigated using PBDB-T as the electron donor . Wide photo-current responses extending to 800 nm for PDT based devices and to 900 nm for PDT-T based ones were observed . A power conversion efficiency (PCE) of 7.07% for PBDB-T: PDT based cells was obtained with a Voc of 0.96 V, Jsc of 13.48 mA cm −2 and FF of 54.0% .

Mécanisme D'action

Target of Action

It is often used as an interfacial material in the construction of perovskite solar cells .

Mode of Action

This compound is employed as an interfacial material to modify the surface of the perovskite film in inverted planar perovskite solar cells (PSCs) . It facilitates fast interfacial charge extraction and efficient trap passivation .

Result of Action

The use of this compound in perovskite solar cells results in a maximum power conversion efficiency of 19.3% without any hysteresis, which is superior to control devices without this compound .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the strong water-resistance ability of the compound significantly enhances the ambient stability of the perovskite solar cells .

Orientations Futures

Propriétés

IUPAC Name |

12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H74S4/c1-5-9-13-17-21-47-25-33-51(34-26-47)67(52-35-27-48(28-36-52)22-18-14-10-6-2)57-45-56-58(46-55(57)63-61(67)65-59(71-63)41-43-69-65)68(62-64(56)72-60-42-44-70-66(60)62,53-37-29-49(30-38-53)23-19-15-11-7-3)54-39-31-50(32-40-54)24-20-16-12-8-4/h25-46H,5-24H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNFVSGTHYWQKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=CS6)C(C7=C4SC8=C7SC=C8)(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H74S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1019.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3187127.png)